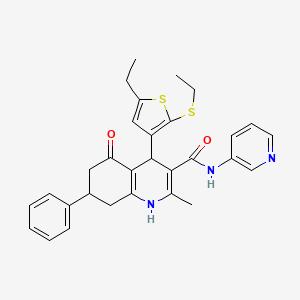

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Beschreibung

This compound belongs to the hexahydroquinoline carboxamide class, characterized by a bicyclic core structure fused with a thiophene ring and substituted with ethyl, ethylthio, phenyl, and pyridin-3-yl groups. Its molecular complexity arises from the integration of a hexahydroquinoline scaffold, which adopts a puckered conformation due to non-planar ring geometries . The pyridin-3-yl carboxamide group introduces hydrogen-bonding capabilities, which may enhance target binding in biological systems.

Eigenschaften

CAS-Nummer |

476483-16-6 |

|---|---|

Molekularformel |

C30H31N3O2S2 |

Molekulargewicht |

529.7 g/mol |

IUPAC-Name |

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C30H31N3O2S2/c1-4-22-16-23(30(37-22)36-5-2)27-26(29(35)33-21-12-9-13-31-17-21)18(3)32-24-14-20(15-25(34)28(24)27)19-10-7-6-8-11-19/h6-13,16-17,20,27,32H,4-5,14-15H2,1-3H3,(H,33,35) |

InChI-Schlüssel |

DCEWQILGIJZSJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CN=CC=C5)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4-(5-Ethyl-2-(Ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Syntheseweg kann die folgenden Schritte umfassen:

Bildung des Thiophenrings: Dies kann durch die Reaktion von Ethylthiol mit einem geeigneten Vorläufer unter kontrollierten Bedingungen erreicht werden.

Aufbau des Chinolinkerns: Dieser Schritt beinhaltet die Cyclisierung von Zwischenprodukten zur Bildung der Hexahydrochinolinstruktur.

Einführung des Pyridinrests: Dies kann durch eine Kupplungsreaktion mit einem Pyridinderivat erfolgen.

Endmontage: Die endgültige Verbindung wird durch die Kombination der Zwischenprodukte durch Amidbindungsbildung erhalten.

Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren beinhalten, um die Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

4-(5-Ethyl-2-(Ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophen- und der Chinolinring können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

Substitution: Funktionelle Gruppen am Thiophen- oder Pyridinring können mit nucleophilen oder elektrophilen Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(5-Ethyl-2-(Ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es Enzyme hemmen, die an der Kollagensynthese beteiligt sind, wodurch die Fibrose reduziert wird. Die Auswirkungen der Verbindung auf molekulare Signalwege werden noch untersucht, aber es wird angenommen, dass sie Signalwege moduliert, die mit Zellproliferation und -differenzierung zusammenhängen.

Wirkmechanismus

The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Hexahydroquinoline Derivatives

The compound’s closest analog, 2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (), differs in three key aspects:

Alkyl/Thioalkyl Groups : Methyl substituents replace ethyl groups on the thiophene ring and the carboxamide nitrogen.

Pyridine Position : The pyridin-2-yl group (vs. pyridin-3-yl) alters hydrogen-bonding orientation.

Heterocyclic and Aromatic Substitutions

Other analogs, such as 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (), replace the thiophene with a bromo-hydroxyphenyl group. Key differences include:

- Steric Bulk : The trimethyl substitution at position 7 increases steric hindrance, which may impede binding to compact active sites.

Functional Group Impact on Pharmacokinetics

Compounds like 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide () feature benzodioxol and fluorophenyl groups. These substituents enhance metabolic stability through fluorine’s electronegativity and benzodioxol’s rigidity, contrasting with the target compound’s reliance on ethylthio-thiophene for lipophilicity.

Structural and Conformational Analysis

Ring Puckering and Conformation

The hexahydroquinoline core’s puckering, defined by Cremer-Pople coordinates , influences binding pocket compatibility. Compared to analogs with planar aromatic systems (e.g., benzodioxol in ), the target compound’s puckered conformation may better accommodate flexible protein targets.

Crystallographic Considerations

Comparative Data Table

*LogP values estimated using fragment-based methods.

Biologische Aktivität

Overview

The compound 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic organic molecule characterized by a complex structure that includes thiophene and quinoline moieties. Its unique chemical composition suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 529.7 g/mol. The structural features include:

- Thiophene Ring : Contributes to the electronic properties and biological activity.

- Quinoline Core : Known for its pharmacological properties.

- Pyridine Substituent : Often involved in interactions with biological targets.

Preliminary studies suggest that the compound interacts with various biological targets through:

- Enzyme Inhibition : The compound may inhibit specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activities, impacting various physiological processes.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

-

Antitumor Activity :

- Compounds featuring thiophene and quinoline derivatives have shown promising results in inhibiting cancer cell lines. For instance, certain derivatives have demonstrated IC50 values below 2 µg/mL against various cancer cell lines .

- The structure–activity relationship (SAR) analysis highlights the importance of substituents on the phenyl ring for enhancing cytotoxicity .

-

Anticonvulsant Properties :

- Similar thiazole derivatives have displayed anticonvulsant effects, suggesting potential neuroprotective roles for compounds with comparable structures.

- Kinase Inhibition :

Case Studies

Several studies have investigated the biological activity of similar compounds:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Thiazole derivative | Antitumor | 1.61 µg/mL | |

| Quinoline-based compound | Plk1 inhibition | 4.4 µM | |

| Thiophene derivative | Anticonvulsant | Not specified |

These findings underscore the therapeutic potential of structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.